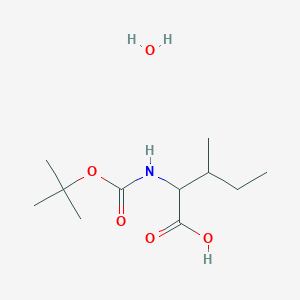
2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-OH.1/2H2O typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-Ile-OH.1/2H2O follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-Ile-OH.1/2H2O primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group of isoleucine. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major product formed from the deprotection of Boc-Ile-OH.1/2H2O is L-isoleucine. When used in peptide synthesis, it forms part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Scientific Research Applications
Boc-Ile-OH.1/2H2O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of isoleucine, allowing for the sequential addition of amino acids to form peptides and proteins . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it is employed in the development of novel biomaterials and as a building block in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of Boc-Ile-OH.1/2H2O is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparison with Similar Compounds
Boc-Ile-OH.1/2H2O is similar to other Boc-protected amino acids, such as Boc-Leu-OH and Boc-Val-OH. its uniqueness lies in the specific side chain of isoleucine, which imparts distinct structural and functional properties to the peptides and proteins it forms . Similar compounds include:
- Boc-Leu-OH
- Boc-Val-OH
- Boc-D-Ile-OH
These compounds share the Boc-protected amino group but differ in their side chains, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H23NO5 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
InChI Key |
YLYHCKPXZULAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
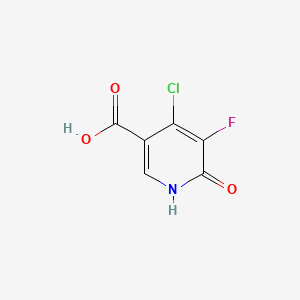
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
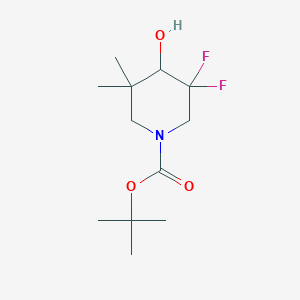
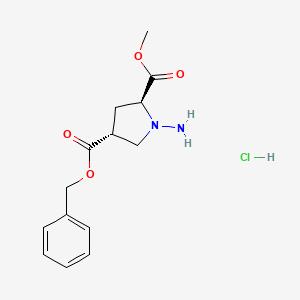
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
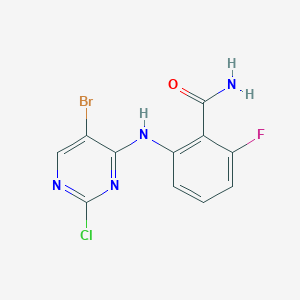
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
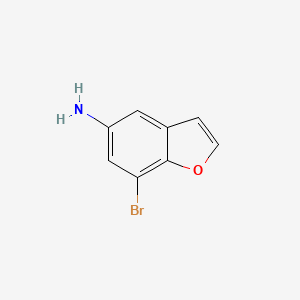

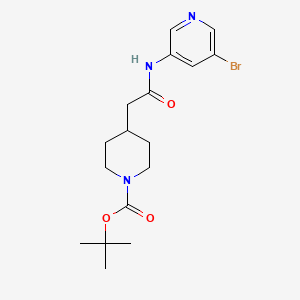
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
